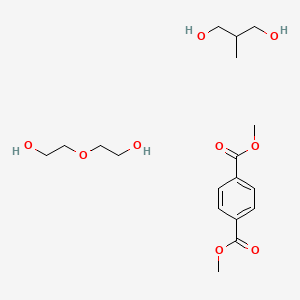

Dimethyl benzene-1,4-dicarboxylate;2-(2-hydroxyethoxy)ethanol;2-methylpropane-1,3-diol

Description

1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 2-methyl-1,3-propanediol and 2,2’-oxybis(ethanol) is a complex polymeric compound. It is synthesized through the polymerization of 1,4-benzenedicarboxylic acid, 1,4-dimethyl ester with 2-methyl-1,3-propanediol and 2,2’-oxybis(ethanol). This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Properties

CAS No. |

164780-85-2 |

|---|---|

Molecular Formula |

C18H30O9 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

dimethyl benzene-1,4-dicarboxylate;2-(2-hydroxyethoxy)ethanol;2-methylpropane-1,3-diol |

InChI |

InChI=1S/C10H10O4.C4H10O3.C4H10O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;5-1-3-7-4-2-6;1-4(2-5)3-6/h3-6H,1-2H3;5-6H,1-4H2;4-6H,2-3H2,1H3 |

InChI Key |

UAKBTQMPJPCOFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)CO.COC(=O)C1=CC=C(C=C1)C(=O)OC.C(COCCO)O |

Related CAS |

164780-85-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this polymer involves a polyesterification reaction. The primary reactants, 1,4-benzenedicarboxylic acid, 1,4-dimethyl ester, 2-methyl-1,3-propanediol, and 2,2’-oxybis(ethanol), undergo a condensation reaction in the presence of a catalyst. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions. The temperature is carefully controlled, usually between 180°C to 220°C, to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this polymer is scaled up using continuous polymerization techniques. The reactants are fed into a reactor where they undergo polymerization under controlled conditions. Catalysts such as titanium-based compounds are often used to enhance the reaction rate and yield. The resulting polymer is then extruded, cooled, and pelletized for further processing .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 2-methyl-1,3-propanediol and 2,2’-oxybis(ethanol) primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions

Hydrolysis: This reaction involves the breaking down of the ester bonds in the polymer in the presence of water and an acid or base catalyst.

Transesterification: This reaction involves the exchange of ester groups between the polymer and alcohols, typically in the presence of a catalyst such as sodium methoxide.

Major Products

The major products of these reactions include smaller oligomers and monomers of the original polymer, which can be further processed or utilized in different applications .

Scientific Research Applications

This polymer has a wide range of applications in scientific research and industry:

Chemistry: Used as a precursor for the synthesis of high-performance materials.

Biology: Employed in the development of biodegradable materials for medical applications.

Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.

Mechanism of Action

The mechanism of action of this polymer involves its ability to form strong ester bonds, which contribute to its stability and durability. The molecular targets include various enzymes that can catalyze the hydrolysis of ester bonds, leading to controlled degradation. The pathways involved are primarily related to ester hydrolysis and transesterification reactions .

Comparison with Similar Compounds

Similar Compounds

Polyethylene terephthalate: Similar in structure but uses ethylene glycol instead of 2-methyl-1,3-propanediol and 2,2’-oxybis(ethanol).

Polybutylene terephthalate: Uses 1,4-butanediol instead of 2-methyl-1,3-propanediol and 2,2’-oxybis(ethanol).

Uniqueness

The uniqueness of 1,4-benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 2-methyl-1,3-propanediol and 2,2’-oxybis(ethanol) lies in its specific combination of monomers, which imparts unique mechanical and chemical properties. This polymer exhibits superior flexibility, chemical resistance, and biodegradability compared to its counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.